molecular formula C11H19NO B13076409 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13076409
M. Wt: 181.27 g/mol
InChI Key: AWLDYCSQNNQIOK-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one is a bicyclic ketone featuring a strained cyclopropane ring fused with a pyrrolidine moiety. The 2,2-dimethylcyclopropyl group imparts steric and electronic effects due to the cyclopropane’s inherent ring strain, while the pyrrolidine ring introduces nitrogen-based functionality, making the compound relevant in medicinal chemistry and catalysis. This compound’s synthesis typically involves cyclopropanation strategies or rearrangement reactions, as seen in structurally related molecules (e.g., semipinacol rearrangements in ) .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-(2,2-dimethylcyclopropyl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C11H19NO/c1-11(2)7-9(11)10(13)6-8-4-3-5-12-8/h8-9,12H,3-7H2,1-2H3

InChI Key

AWLDYCSQNNQIOK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(=O)CC2CCCN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the reaction of a suitable alkene with a carbene precursor.

    Introduction of the Pyrrolidine Ring: This step may involve the reaction of a suitable precursor with pyrrolidine under basic conditions.

    Final Assembly: The final step involves coupling the cyclopropyl and pyrrolidine moieties under specific reaction conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like PCC or KMnO₄.

    Reduction: Using reducing agents like LiAlH₄ or NaBH₄.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane, KMnO₄ in aqueous solution.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one with structurally analogous compounds, focusing on molecular features, synthesis, and applications:

Compound Name Molecular Formula Key Substituents/Features Physical/Chemical Properties Applications/Research Findings Reference ID
This compound C₁₁H₁₉NO 2,2-Dimethylcyclopropyl, pyrrolidin-2-yl Not reported in evidence; predicted high lipophilicity due to cyclopropane and pyrrolidine Potential intermediate for bioactive molecules (e.g., kinase inhibitors)
2-(Azepan-2-yl)-1-(2,2-dimethylcyclopropyl)ethan-1-one C₁₃H₂₃NO Azepane (7-membered ring) instead of pyrrolidine Molecular weight: 209.33 g/mol Likely explored for conformational flexibility in drug design
1-(2,5-Dimethylfuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one C₁₂H₁₇NO₂ Dimethylfuran replaces cyclopropane Molecular weight: 207.27 g/mol; purity: 95% Discontinued research compound; furan moiety may alter electronic properties
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one C₆H₅Cl₂NO Dichloro substitution on ethanone, pyrrole ring Crystal structure: Triclinic, space group P̄1; bond analysis via DFT Model for electron density distribution studies
1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one C₇H₉NO Methyl-pyrrole, no cyclopropane Synonym: 2-Acetyl-1-methylpyrrole Flavor/aroma industry (pyrrole derivatives)
rel-1-((1S,3S)-3-Iodo-1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl)ethan-1-one C₁₅H₁₇IO₂ Iodo, 4-methoxyphenyl on cyclopropane White solid; 84% yield via semipinacol rearrangement Synthetic intermediate for cyclopropane derivatives

Key Structural and Functional Differences:

Cyclopropane vs. Heterocyclic Replacements :

  • The dimethylcyclopropyl group in the target compound contrasts with azepane (7-membered ring) in or dimethylfuran in . Cyclopropanes exhibit higher ring strain, influencing reactivity (e.g., susceptibility to ring-opening), whereas azepane/furan derivatives offer conformational flexibility or aromatic stability.

Pyrrolidine vs. Pyrrole/Pyrazole Moieties :

  • The pyrrolidine ring in the target compound is saturated, enabling hydrogen bonding and basicity, unlike aromatic pyrrole () or pyrazole () derivatives. For example, 2,2-dichloro-1-(1H-pyrrol-2-yl)ethan-1-one () has polarized C=O and C–Cl bonds, making it a DFT benchmark for electron density analysis.

Substituent Effects :

  • Halogenated analogs (e.g., iodine in , chlorine in ) enhance electrophilicity, while methoxy or trifluoromethyl groups () modulate solubility and metabolic stability.

Synthetic Methodologies :

  • The target compound’s synthesis is inferred from related cyclopropane derivatives, such as semipinacol rearrangements (), whereas dichloro-pyrrole derivatives () are synthesized via crystallographically validated routes.

Research Implications:

  • Drug Discovery : Pyrrolidine-containing compounds (e.g., ) are prevalent in kinase inhibitors and CNS drugs due to their bioavailability. The cyclopropane in the target compound may enhance membrane permeability.
  • Material Science : Cyclopropane’s strain energy could be exploited in polymer or catalyst design, as seen in DFT studies of similar molecules ().
  • Limitations : Lack of direct data (e.g., melting points, bioactivity) for the target compound necessitates further experimental validation.

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